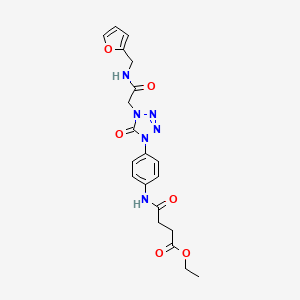

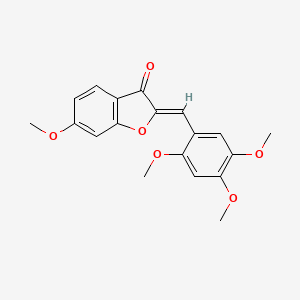

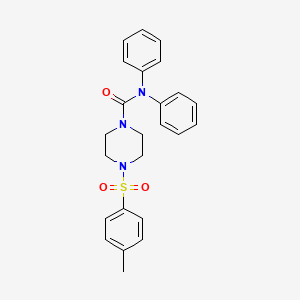

![molecular formula C22H19NO4 B2724344 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 379726-67-7](/img/structure/B2724344.png)

3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a chemical compound with the molecular formula C22H19NO4. It has a molecular weight of 361.39 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H19NO4/c1-26-18-10-7-13 (12-19 (18)27-2)11-14-8-9-16-20 (22 (24)25)15-5-3-4-6-17 (15)23-21 (14)16/h3-7,10-12H,8-9H2,1-2H3, (H,24,25)/b14-11+ . This code provides a detailed description of the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

A notable application of structurally similar compounds involves the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which have been tested for cytotoxic activity against various cancer cell lines. These compounds, including derivatives with dimethoxyphenyl groups, have shown potent cytotoxic effects, with some demonstrating significant activity in vivo against mouse models of colon tumors (Deady et al., 2003).

Fluorescence Derivatization Reagent

Another application is in analytical chemistry, where derivatives with similar structural features have been used as highly sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in high-performance liquid chromatography (HPLC). This enables the detection of alcohols at very low concentrations, optimizing reaction conditions for various analytes (Yamaguchi et al., 1987).

Chemical Synthesis of Natural Products

Compounds with the dimethoxyphenyl group play a role in the synthesis of natural products, such as maculosidine and pteleine. These syntheses involve multiple steps, including condensation, methylation, and cyclodebenzylation, demonstrating the compound's utility in complex organic syntheses and the production of natural product analogs with potential biological activities (Sekiba, 1973).

Large-Scale Pharmaceutical Synthesis

Additionally, these compounds are intermediates in the large-scale synthesis of pharmaceuticals. For example, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester showcases the application of similar compounds in producing pharmaceutically active compounds efficiently and on a large scale (Bänziger et al., 2000).

Mutagenesis and Carcinogenesis Studies

Research has also explored the mutagenic and carcinogenic potential of heterocyclic amines, including those structurally related to the compound , assessing their DNA adduct formation and implications for mutagenesis and carcinogenesis. This research provides insights into the mechanisms of action of potential carcinogens and their interactions with DNA (Schut & Snyderwine, 1999).

Safety and Hazards

Propriétés

IUPAC Name |

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-26-18-10-7-13(12-19(18)27-2)11-14-8-9-16-20(22(24)25)15-5-3-4-6-17(15)23-21(14)16/h3-7,10-12H,8-9H2,1-2H3,(H,24,25)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWSNYABEWGWGX-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2724271.png)

![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2724272.png)

![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724274.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2724279.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2724283.png)